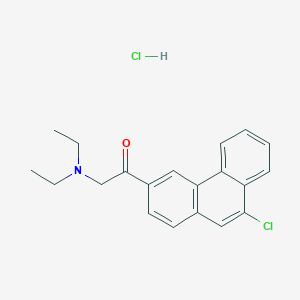
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone is a synthetic organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a chlorinated phenanthrene ring system attached to a diethylamino ethanone moiety. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone typically involves the following steps:
Chlorination of Phenanthrene: Phenanthrene is chlorinated to introduce a chlorine atom at the 9th position. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Formation of Diethylamino Ethanone: Diethylamino ethanone is synthesized separately through the reaction of diethylamine with acetyl chloride.
Coupling Reaction: The chlorinated phenanthrene is then coupled with diethylamino ethanone in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenanthrene are chlorinated using industrial chlorinating agents.
Continuous Flow Reactors: The coupling reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the phenanthrene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of phenanthrene-9-carboxylic acid.
Reduction: Formation of 1-(9-Hydroxyphenanthren-3-yl)-2-diethylamino-ethanol.
Substitution: Formation of 9-methoxyphenanthrene derivatives.
Scientific Research Applications
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(9-Chlorophenanthren-3-yl)-2-diethylamino-ethanone can be compared with other phenanthrene derivatives:
Similar Compounds:
Uniqueness: The presence of the diethylamino ethanone moiety distinguishes it from other phenanthrene derivatives, providing unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
7404-61-7 |
|---|---|
Molecular Formula |
C20H21Cl2NO |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-(9-chlorophenanthren-3-yl)-2-(diethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C20H20ClNO.ClH/c1-3-22(4-2)13-20(23)15-10-9-14-12-19(21)17-8-6-5-7-16(17)18(14)11-15;/h5-12H,3-4,13H2,1-2H3;1H |
InChI Key |
MOCHFRBJUFEZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


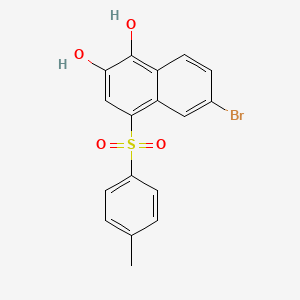
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
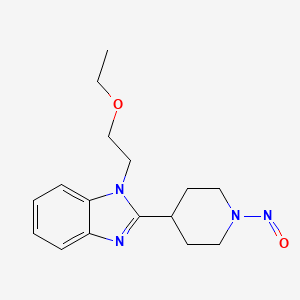
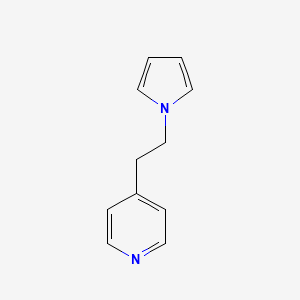
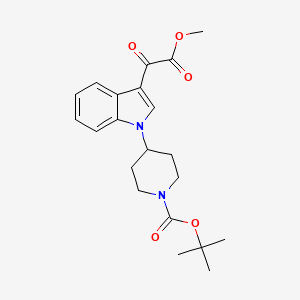
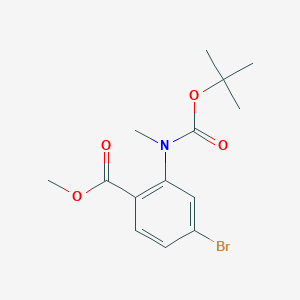
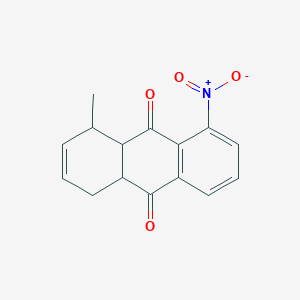
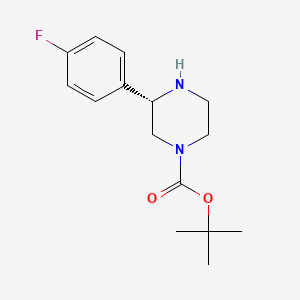

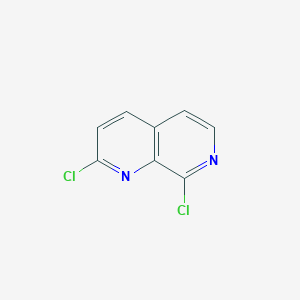
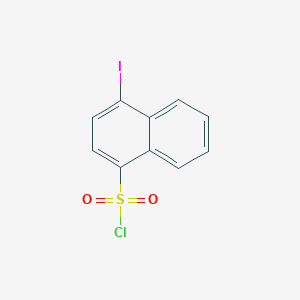
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)

